3-Methoxyisothiazole

Vue d'ensemble

Description

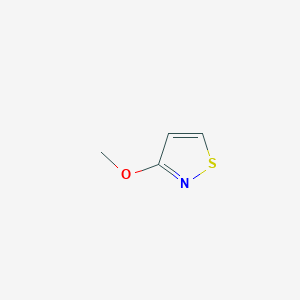

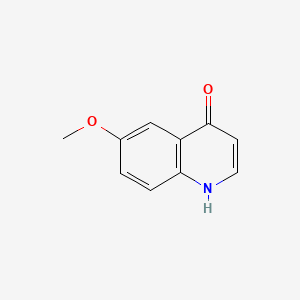

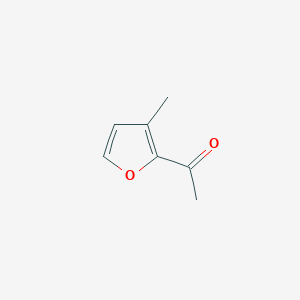

3-Methoxyisothiazole is a heterocyclic organic compound that contains a five-membered isothiazole ring with a methoxy substituent at the 3-position. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery.

Applications De Recherche Scientifique

Solid State Chemistry

- Chapman Rearrangement in Pseudosaccharyl Ethers : The thermal Chapman-like [1,3′]-isomerization of 3-(Methoxy)-1,2-benzisothiazole 1,1-dioxide into N-methyl pseudosaccharin was observed in the solid state. This study, which used temperature-dependent infrared spectroscopy and differential scanning calorimetry, marks the first observation of such a rearrangement in pseudosaccharyl ethers in the solid state (Almeida et al., 2008).

Pharmacological Research

- Investigation of Activity at β-Adrenoceptors : Research on 3-methoxy-1,2-benzisothiazole derivatives with oxypropanolaminic side chains focused on their interaction with β-adrenoceptors. However, these compounds did not show consistent agonistic activity at β-adrenoceptors in rat atria, bladder, and small intestine. Some compounds did act as antagonists at β1-adrenoceptors (Morini et al., 2005).

Biochemistry and Medicinal Chemistry

- Antibacterial Agents and Bioactivity : 3-Methoxybenzamide derivatives targeting the bacterial cell division protein FtsZ showed potential as novel antibacterial agents. The introduction of 1H-1,2,3-triazole as an amide-mimetic element in these derivatives led to increased antibacterial activity, suggesting new avenues for drug development (Bi et al., 2018).

- Cholinesterase Inhibitors in Neurodegenerative Diseases : S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols were synthesized and evaluated as cholinesterase inhibitors, showing potential for treatment of neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

Anticancer Research

- Potential in Cancer Therapy : Some 3-methoxy-1,2-benzisothiazole derivatives were evaluated for anticancer activity against a panel of 60 cell lines derived from various cancer types. This research is crucial for developing new cancer therapies (Bekircan et al., 2008).

Materials Science

- Corrosion Inhibition in Metals : The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed high inhibition efficiency in preventing corrosion of mild steel in hydrochloric acid medium. This is significant in industrial applications where corrosion resistance is critical (Bentiss et al., 2009).

Safety and Hazards

Orientations Futures

The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle and the high biological activity of its derivatives . Future research may focus on developing alternate metal-free synthetic routes and exploring the potential application of isothiazole–metal complexes as catalysts for cross-coupling reactions .

Propriétés

IUPAC Name |

3-methoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-6-4-2-3-7-5-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAFQFFHXOLHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496101 | |

| Record name | 3-Methoxy-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27337-28-6 | |

| Record name | 3-Methoxy-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol](/img/structure/B3022700.png)

![2-[(3-Methyloxetan-3-yl)methyl]isoindole-1,3-dione](/img/structure/B3022704.png)

![4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3022716.png)